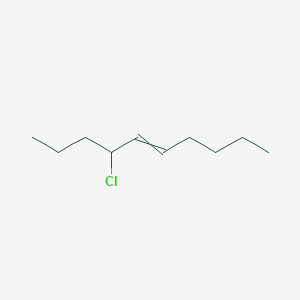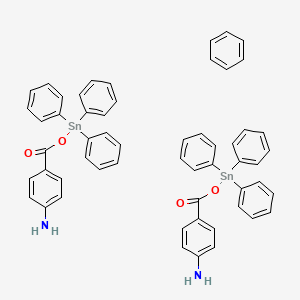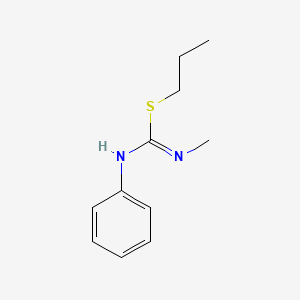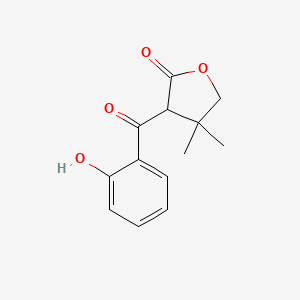![molecular formula C18H23N3O2 B14348710 N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea CAS No. 90779-42-3](/img/structure/B14348710.png)
N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with two distinct aromatic groups: a diethylamino-methylphenyl group and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea typically involves the reaction of 4-(diethylamino)-2-methylaniline with 2-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced derivatives.
科学研究应用
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials or as a component in chemical processes.
作用机制
The mechanism by which N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
相似化合物的比较
Similar Compounds
- N-[4-(Dimethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea
- N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-methoxyphenyl)urea
- N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-chlorophenyl)urea
Uniqueness
N-[4-(Diethylamino)-2-methylphenyl]-N’-(2-hydroxyphenyl)urea is unique due to the presence of both diethylamino and hydroxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
90779-42-3 |
|---|---|
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
1-[4-(diethylamino)-2-methylphenyl]-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C18H23N3O2/c1-4-21(5-2)14-10-11-15(13(3)12-14)19-18(23)20-16-8-6-7-9-17(16)22/h6-12,22H,4-5H2,1-3H3,(H2,19,20,23) |
InChI 键 |
GCLYFERNDUFXFJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)



![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)

![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)


![Azuleno[1,2-b]furan](/img/structure/B14348691.png)

![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
